molecular formula C34H62O2 B3096180 Cetyl linolenate CAS No. 1272984-91-4

Cetyl linolenate

Cat. No.: B3096180
CAS No.: 1272984-91-4
M. Wt: 502.9 g/mol
InChI Key: SVUULQMAQXFENX-JTBMWNAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cetyl linolenate, also known as hexadecyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate, is an ester formed from cetyl alcohol and linolenic acid. It is a type of fatty acid ester that is often found in various natural sources, including vegetable oils. The compound is known for its beneficial properties in various applications, particularly in the fields of cosmetics, pharmaceuticals, and nutrition.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cetyl linolenate can be synthesized through the esterification of cetyl alcohol with linolenic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high purity and yield. The use of enzymatic catalysts, such as lipases, is also explored to achieve more environmentally friendly production methods.

Chemical Reactions Analysis

Types of Reactions

Cetyl linolenate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the linolenic acid moiety are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidation products.

    Hydrogenation: The double bonds can be hydrogenated to form saturated esters.

    Transesterification: this compound can undergo transesterification reactions with other alcohols or acids to form different esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Hydrogenation: Catalysts such as palladium or nickel are used under hydrogen gas at elevated pressures and temperatures.

    Transesterification: Catalysts such as sodium methoxide or lipases are used under mild conditions to facilitate the exchange of ester groups.

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrogenation: Saturated esters.

    Transesterification: Various esters depending on the alcohol or acid used.

Scientific Research Applications

Cetyl linolenate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and transesterification reactions.

    Biology: Investigated for its role in cell membrane structure and function due to its fatty acid content.

    Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

    Industry: Used in the formulation of cosmetics, such as moisturizers and emulsifiers, and in the production of biodegradable lubricants.

Mechanism of Action

The mechanism of action of cetyl linolenate is primarily related to its fatty acid component, linolenic acid. Linolenic acid is an essential fatty acid that plays a crucial role in maintaining cell membrane integrity and function. It is involved in various biochemical pathways, including the synthesis of eicosanoids, which are signaling molecules that regulate inflammation and immune responses.

Comparison with Similar Compounds

Similar Compounds

    Cetyl oleate: An ester of cetyl alcohol and oleic acid, known for its moisturizing properties.

    Cetyl palmitate: An ester of cetyl alcohol and palmitic acid, commonly used in cosmetics for its emollient properties.

    Cetyl stearate: An ester of cetyl alcohol and stearic acid, used as a thickening agent in creams and lotions.

Uniqueness

Cetyl linolenate is unique due to its high content of linolenic acid, an omega-3 fatty acid. This gives it distinct anti-inflammatory and antioxidant properties compared to other cetyl esters. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

hexadecyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H62O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19H,3-4,6,8-10,12,14-16,18,20-33H2,1-2H3/b7-5-,13-11-,19-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUULQMAQXFENX-JTBMWNAQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H62O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272984-91-4
Record name Cetyl linolenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1272984914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CETYL LINOLENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8BV4617I6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetyl linolenate
Reactant of Route 2
Reactant of Route 2
Cetyl linolenate
Reactant of Route 3
Reactant of Route 3
Cetyl linolenate
Reactant of Route 4
Reactant of Route 4
Cetyl linolenate
Reactant of Route 5
Reactant of Route 5
Cetyl linolenate
Reactant of Route 6
Reactant of Route 6
Cetyl linolenate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.